molecular formula C32H62N2O9S B1357174 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate CAS No. 313223-04-0

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate

Cat. No. B1357174
M. Wt: 650.9 g/mol
InChI Key: VZEAAJYXOVMMAE-RIHCNFJWSA-N
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Description

CHAPS is a zwitterionic detergent that is especially well suited for protecting the native state of proteins . It is a sulfobetaine derivative of cholic acid . The empirical formula is C32H58N2O7S · xH2O and the molecular weight is 614.88 (anhydrous basis) .


Molecular Structure Analysis

The molecular structure of CHAPS is complex, with a large number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . The molecule has a zwitterionic nature, meaning it has both positive and negative charges .


Physical And Chemical Properties Analysis

CHAPS is a white, free-flowing powder . It is soluble over a wide range of pH (2 to 12) and is easily removed from solution by dialysis because it has a high critical micelle concentration (CMC) . The molecular weight is 614.88g . The critical micelle concentration (CMC) is 8 to 10 mM (0.4920 to 0.6150%, w/v) . The cloud point is ≥100°C .

Scientific Research Applications

Electrolyte- and pH-Responsive Polymers

CHAPS is used in synthesizing amphoteric copolymers which exhibit complex solubility behavior influenced by copolymer composition, pH, and electrolyte concentration. These properties make it useful in creating responsive materials for various applications (Kathmann, White, & McCormick, 1997).

Thermodynamic Studies

CHAPS plays a role in understanding the thermodynamic behavior of aqueous solutions. It has been studied for its interactions with water over a range of temperatures, helping to understand micelle formation and surfactant-water interactions (Partearroyo, Goñi, & Katime, 1989).

Protein Solubilization and Stabilization

CHAPS is extensively used in biochemistry for solubilizing membrane proteins and receptors due to its mild, non-denaturing properties. It's particularly effective under high salt conditions for solubilizing neuronal receptors (Chattopadhyay & Harikumar, 1996).

Biomolecular Device Architecture

In material science, CHAPS has been used to prepare self-assembled monolayers of metalloproteins on gold substrates, which is significant for developing biomolecular electronic devices (Lee, Kim, Choi, & Koo, 2004).

NMR Spectroscopy in Biochemical Studies

CHAPS is instrumental in studies using NMR spectroscopy, especially for molecules stable at low temperatures. It forms ordered bicelles in high magnetic fields, facilitating the measurement of large residual dipolar couplings (Wang, Eberstadt, Olejniczak, Meadows, & Fesik, 1998).

Capillary Electrophoresis for Chiral Separation

CHAPS is an effective chiral selector for the separation of amino acids, particularly when used in a multi-component system with other surfactants and cyclodextrins (Tran & Kang, 2003).

Safety And Hazards

CHAPS is classified as Acute Tox. 4 Oral - Repr. 1B . The hazard statements include H302 - H360D . Precautionary statements include P202 - P264 - P280 - P301 + P312 - P308 + P313 - P405 .

properties

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O7S.2H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);2*1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEAAJYXOVMMAE-RIHCNFJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583453
Record name 3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate

CAS RN

313223-04-0
Record name 3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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